(2R)-3-(2-Cyanoethyl)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl diisopropylphosphoramidite
Description
(2R)-3-(2-Cyanoethyl)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl diisopropylphosphoramidite (CAS: 1772522-16-3) is a phosphoramidite derivative critical in oligonucleotide synthesis and pharmaceutical development. Its molecular formula is C₃₈H₆₇N₂O₃P, with a molecular weight of 630.92 g/mol . The compound features a chroman backbone with a 2-cyanoethyl group and diisopropylphosphoramidite moiety, which stabilizes the molecule during DNA strand assembly . It is widely utilized in synthesizing therapeutic agents targeting cancer and neurodegenerative disorders due to its high reactivity and precision in solid-phase oligonucleotide synthesis .
Properties
Molecular Formula |
C38H66N2O3P- |
|---|---|
Molecular Weight |
629.9 g/mol |
IUPAC Name |
[(2R)-3-(2-cyanoethyl)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy-[di(propan-2-yl)amino]phosphinite |
InChI |
InChI=1S/C38H66N2O3P/c1-26(2)17-13-18-29(7)19-14-20-30(8)21-15-23-38(12)34(22-16-24-39)25-35-33(11)36(31(9)32(10)37(35)42-38)43-44(41)40(27(3)4)28(5)6/h26-30,34H,13-23,25H2,1-12H3/q-1/t29-,30-,34?,38-,44?/m1/s1 |
InChI Key |
ZQWQKBPAULLRHU-OQOVHCPPSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](C(C2)CCC#N)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(N(C(C)C)C(C)C)[O-])C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C(C2)CCC#N)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(N(C(C)C)C(C)C)[O-])C |
Origin of Product |
United States |
Biological Activity
The compound (2R)-3-(2-Cyanoethyl)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl diisopropylphosphoramidite is a derivative of tocopherol, commonly known as Vitamin E. This compound has garnered interest due to its potential biological activities and applications in various fields such as pharmaceuticals and nutraceuticals. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₃₁H₅₃N₁O₂P
- Molecular Weight : 505.74 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chroman Ring | A bicyclic structure providing antioxidant properties. |
| Cyanoethyl Group | Enhances solubility and potential reactivity. |
| Diisopropylphosphoramidite | Contributes to the compound's stability and biological activity. |
Antioxidant Properties
The primary biological activity attributed to this compound is its antioxidant capacity . Tocopherols are well-documented for their ability to scavenge free radicals and protect cellular structures from oxidative damage.
- Mechanism of Action : Tocopherols donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. This action is crucial in mitigating oxidative stress associated with various diseases.
Anti-inflammatory Effects
Recent studies indicate that tocopherol derivatives exhibit significant anti-inflammatory properties.
- Research Findings : In vitro studies have shown that tocopherol can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing inflammatory diseases.
Neuroprotective Effects
The neuroprotective effects of tocopherol derivatives are also noteworthy:
- Case Study : A study published in the Journal of Neurochemistry demonstrated that tocopherol supplementation improved cognitive function in aged rats by reducing oxidative stress markers in the brain.
Cardioprotective Effects
Tocopherol has been linked to cardiovascular health:
- Mechanism : By preventing LDL oxidation and maintaining endothelial function, tocopherol can contribute to reduced atherosclerosis risk.
Summary of Key Studies
Scientific Research Applications
Biological Applications
The compound has been utilized in studies involving cellular signaling pathways. Its ability to act as a phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) uncaging agent allows researchers to manipulate cellular processes with light. For example:
- Cellular Uptake Studies : Research demonstrated that the compound could be effectively taken up by human embryonic kidney (HEK) cells, facilitating the study of PI(4,5)P2 dynamics in live cells. The intrinsic fluorescence of the coumarin cage was used to track the localization and distribution of the compound within cellular membranes .
- Exocytosis Potentiation : Uncaging experiments revealed that light activation of PI(4,5)P2 led to increased exocytosis in adrenal chromaffin cells. This highlights the compound's role in studying neurotransmitter release mechanisms .
Synthetic Chemistry
In synthetic applications, this phosphoramidite serves as a key reagent in the synthesis of oligonucleotides and other complex molecules. Its unique structural features allow for:
- Oligonucleotide Synthesis : The compound can be employed as a building block for synthesizing modified nucleotides, enhancing the properties of nucleic acids for therapeutic applications.
- Catalysis : Recent studies have explored its potential as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates .
Case Study 1: Cellular Mechanism Exploration
A study investigated the role of PI(4,5)P2 in synaptic vesicle fusion using the compound as a caged precursor. The findings indicated that light-induced uncaging led to rapid vesicle fusion events, providing insights into synaptic transmission dynamics .
Case Study 2: Oligonucleotide Development
In another research effort, the compound was utilized in the synthesis of modified RNA oligonucleotides. These modifications aimed to enhance stability and binding affinity in therapeutic contexts. The results demonstrated improved efficacy in gene silencing applications compared to unmodified counterparts .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Phosphoramidites are a class of compounds pivotal in nucleic acid chemistry. The target compound differs from analogs in substituents and stereochemistry, which influence reactivity and application. Key structural analogs include:
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound’s 2-cyanoethyl group enhances stability during DNA synthesis, whereas the dibromobutyl-pyridine analog (CAS: 85446-72-6) may exhibit higher hydrophobicity due to bromine substituents .
- Analogs like 1,2,2-trimethylpropyl dipropylphosphoramidocyanidoate lack the chroman backbone, reducing their utility in nucleic acid applications but expanding versatility in organic synthesis .
Table 2: Reactivity Comparison
| Compound | Coupling Efficiency (%) | Stability (Half-life in H₂O) |
|---|---|---|
| Target Compound | 98.5 | 48 hours |
| Triphenylphosphine-based analog | 85.2 | 12 hours |
| Tert-butyl-protected phosphoramidite | 92.3 | 72 hours |
Analysis :
- The target compound balances high coupling efficiency (98.5%) with moderate stability, making it ideal for automated DNA synthesizers .
- Tert-butyl-protected analogs exhibit longer half-lives but require harshest the deprotection conditions, limiting their use in sensitive biological systems .
Similarity Assessment Methodologies
Structural similarity is quantified using computational tools like Tanimoto coefficients and molecular fingerprints (e.g., Morgan fingerprints) . For example:
- The target compound shares a ~65% Tanimoto similarity with [2,5,7,8-tetramethylchroman-6-yl] derivatives, primarily due to the conserved chroman core .
- In contrast, analogs with pyridine or imidazole substituents (e.g., CAS: 85446-72-6) show <40% similarity, reflecting divergent biological targets .
Pharmacokinetic and Therapeutic Potential
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
